

Introduction: The Critical Role of tRNA Modifications

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Compound of Interest

Compound Name: 5-Carboxymethyl-2-thiouridine

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Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code from messenger RNA (mRNA) into the amino acid sequence of proteins. Beyond their canonical cloverleaf secondary structure and L-shaped tertiary structure, tRNAs are distinguished by the presence of over 170 chemically diverse post-transcriptional modifications.^[1] These modifications are not mere decorations; they are critical for tRNA folding, stability, identity, and the overall efficiency and fidelity of translation.^[2]

Among the most vital of these are the sulfur-containing nucleosides, particularly derivatives of 2-thiouridine (s²U).^[3] These modifications, typically found at the wobble position (U34) of the anticodon loop, play a profound role in stabilizing codon-anticodon interactions, preventing frameshifting, and ensuring the accurate decoding of the genetic message.^{[3][4]} This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of 2-thiouridine derivatives in tRNA, with a focus on the molecular mechanisms and experimental methodologies relevant to researchers in molecular biology and drug development.

Diversity and Location of 2-Thiouridine Derivatives

The 2-thiolation of uridine is often the final step in a complex series of modifications at the C5 position of the uracil ring. This results in a variety of hypermodified nucleosides found in specific tRNAs across all domains of life. The primary role of these modifications at the wobble position (U34) is to facilitate the correct reading of codons ending in A or G.

Table 1: Common 2-Thiouridine Derivatives and Their Occurrence

Derivative	Full Name	Chemical Formula	Typical Location	Organism/O rganelle	Cognate tRNAs
mm ⁵ S ² U	5-methylamino methyl-2-thiouridine	C ₁₁ H ₁₇ N ₃ O ₆ S	U34	Bacteria	tRNA ^{Lys} , tRNA ^{Glu} , tRNA ^{Gln}
cmnm ⁵ S ² U	5-carboxymethylaminomethyl-2-thiouridine	C ₁₂ H ₁₇ N ₃ O ₈ S	U34	Bacteria, Yeast, Mitochondria	tRNA ^{Lys} , tRNA ^{Glu} , tRNA ^{Gln}
mcm ⁵ S ² U	5-methoxycarbonylmethyl-2-thiouridine	C ₁₃ H ₁₉ N ₃ O ₈ S	U34	Eukaryotic Cytosol, Archaea	tRNA ^{Lys} , tRNA ^{Glu} , tRNA ^{Gln}
tm ⁵ S ² U	5-taurinomethyl-2-thiouridine	C ₁₂ H ₂₀ N ₄ O ₈ S ₂	U34	Mammalian Mitochondria	tRNA ^{Lys} , tRNA ^{Glu} , tRNA ^{Gln}
s ² T	2-thioribothymidine (m ⁵ S ² U)	C ₁₀ H ₁₄ N ₂ O ₅ S	T54	Thermophilic Bacteria	Most tRNAs

Biosynthesis of 2-Thiouridine Derivatives

The biosynthesis of s²U is a highly regulated process involving complex sulfur relay systems. These pathways differ significantly between bacteria, eukaryotes, and archaea, and even between the cytoplasm and mitochondria. The sulfur atom is universally sourced from L-cysteine and mobilized by cysteine desulfurase enzymes.[\[5\]](#)

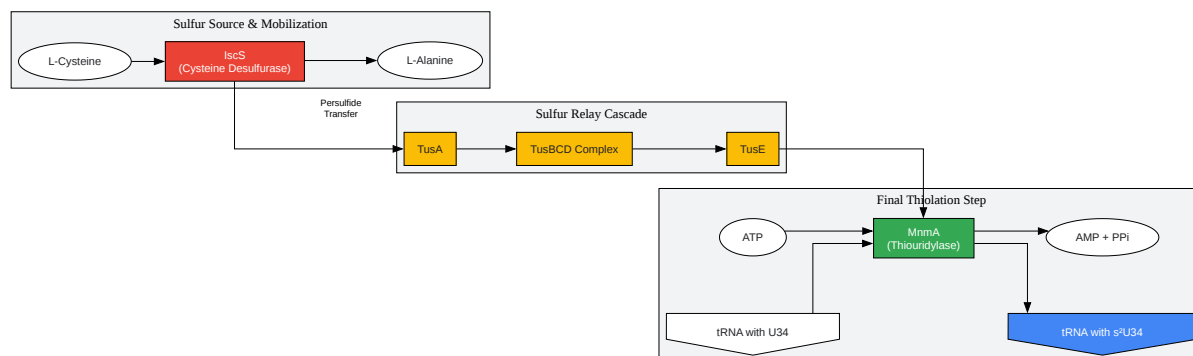
Table 2: Key Enzymes in 2-Thiouridine Biosynthesis

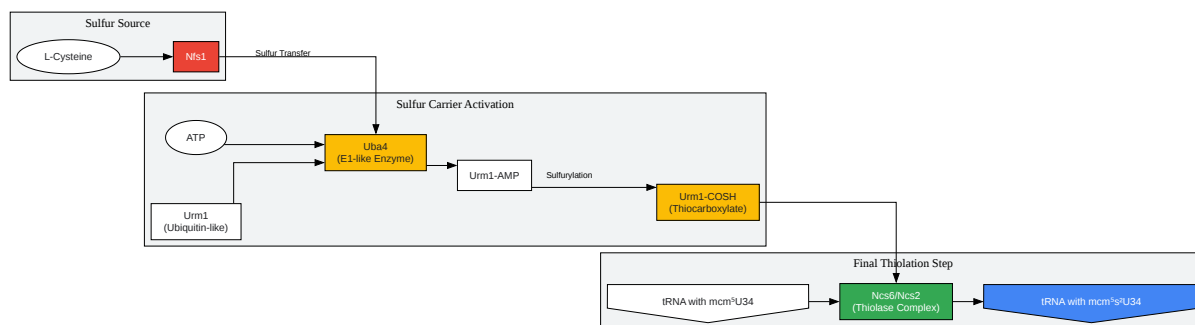
Enzyme/Complex	Function	Pathway	Organism Example
IscS / SufS	Cysteine Desulfurase: Mobilizes sulfur from L-cysteine.	Bacterial s ² U34, Thermophile s ² T54	E. coli, T. thermophilus
YrvO	Dedicated Cysteine Desulfurase for s ² U pathway.	Abbreviated Bacterial s ² U34	B. subtilis[6]
TusA, TusBCD, TusE	Sulfur Relay Proteins: Transfer persulfide from IscS to MnmA.	Bacterial s ² U34	E. coli[3][5]
MnmA (TrmU)	Thiouridylase: Catalyzes the final sulfur transfer to U34. [7]	Bacterial s ² U34	E. coli, B. subtilis
MnmE (TrmE) / MnmG (GidA)	Modifying Enzymes: Catalyze the C5 modification of U34, often a prerequisite for or occurring in parallel with C2 thiolation.[2] [7][8]	Bacterial xm ⁵ s ² U34	E. coli
Nfs1	Cysteine Desulfurase: Mobilizes sulfur in eukaryotes.	Eukaryotic Cytosolic s ² U34	S. cerevisiae[9]
Uba4 (MOCS3)	E1-like Activating Enzyme: Activates Urm1 via adenylation and thiocarboxylation. [5][10]	Eukaryotic Cytosolic s ² U34	S. cerevisiae
Urm1	Ubiquitin-related Modifier: Acts as a sulfur carrier by forming a	Eukaryotic Cytosolic s ² U34	S. cerevisiae

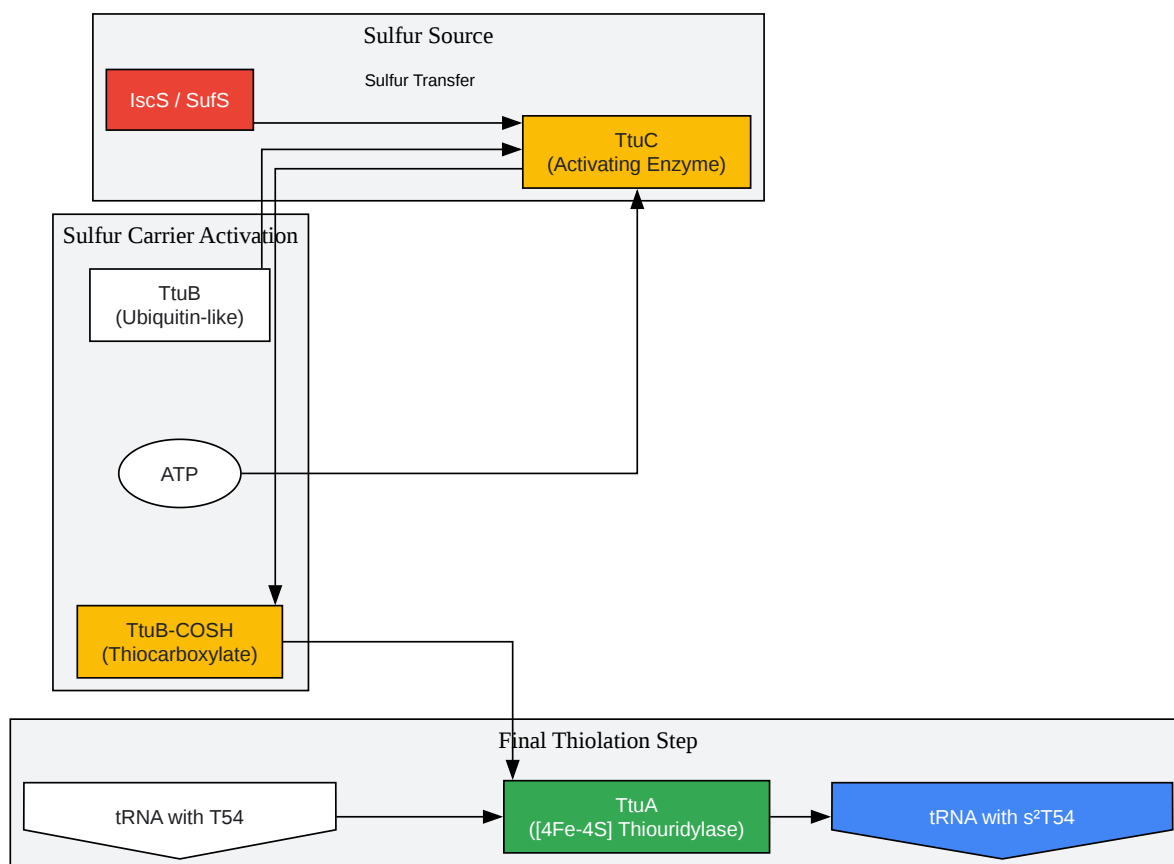
	thiocarboxylate at its C-terminus.[5][9][11]		
Ncs6 (Tuc1) / Ncs2 (Tuc2)	Thiolase Complex: The final enzyme complex that transfers sulfur from Urm1-COSH to tRNA.[10][11]	Eukaryotic Cytosolic s ² U34	S. cerevisiae
TtuA	Thiouridylase: Catalyzes sulfur transfer to T54; requires a [4Fe-4S] cluster.[12][13]	Thermophile s ² T54	T. thermophilus
TtuB	Ubiquitin-like Sulfur Carrier: Donates sulfur to TtuA via a C-terminal thiocarboxylate.[12][13][14]	Thermophile s ² T54	T. thermophilus

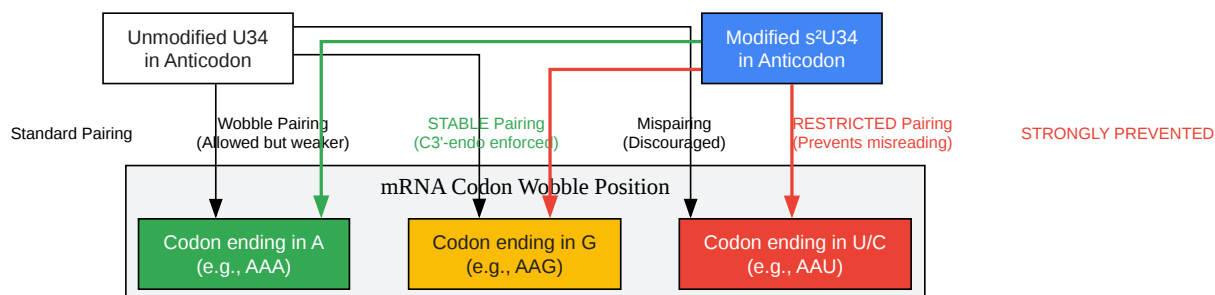
Bacterial (E. coli) Pathway for s²U34

In *Escherichia coli*, the s²U34 modification pathway is a multi-protein sulfur relay system.[3] It begins with the cysteine desulfurase IscS, which generates a persulfide. This activated sulfur is then passed through a series of carrier proteins—TusA, the TusBCD complex, and TusE—before finally being delivered to the thiouridylase MnmA.[5][15] MnmA, which binds the target tRNA, first activates the C2 position of U34 by adenylation and then catalyzes the nucleophilic attack by the persulfide to form the 2-thiocarbonyl group.[3] The presence of the Tus relay proteins can increase the efficiency of thiolation by up to 200-fold in vitro compared to MnmA and IscS alone.[3]









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